molecular formula C4ClF9O2S B1581034 Nonafluoro-1-butanesulfonyl chloride CAS No. 2991-84-6

Nonafluoro-1-butanesulfonyl chloride

Cat. No.: B1581034
CAS No.: 2991-84-6
M. Wt: 318.55 g/mol
InChI Key: IRFCLLARAUQTNK-UHFFFAOYSA-N
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Safety and Hazards

Nonafluoro-1-butanesulfonyl chloride is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should not be inhaled, swallowed, or come into contact with skin and eyes .

Mechanism of Action

Target of Action

Nonafluoro-1-butanesulfonyl chloride, also known as Perfluoro-1-butanesulfonyl chloride, is primarily used as a reagent for organic synthesis . It is particularly useful for the fluoro-tagging of nucleophiles , which are chemical species that donate an electron pair to an electrophile to form a chemical bond in a reaction.

Mode of Action

The compound interacts with its targets, the nucleophiles, by forming a bond through a process known as sulfonylation . In this process, the nucleophile attacks the sulfur atom of the sulfonyl chloride group in this compound, leading to the displacement of the chloride ion and the formation of a new bond .

Biochemical Pathways

The compound’s ability to tag nucleophiles with a fluorine atom can potentially influence a variety of biochemical reactions, as fluorine is highly electronegative and can significantly alter the properties of the tagged molecule .

Pharmacokinetics

Given its reactivity and the fact that it is primarily used as a laboratory reagent, it is likely that the compound is rapidly metabolized and excreted following exposure .

Result of Action

The primary result of this compound’s action is the tagging of nucleophiles with a fluorine atom . This can significantly alter the properties of the tagged molecule, potentially influencing its reactivity, stability, and interactions with other molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is sensitive to moisture , which can lead to hydrolysis and the loss of its reactivity . Therefore, it is typically handled and stored under dry conditions to preserve its reactivity . Additionally, the compound’s reactivity can be influenced by the presence of other chemical species in the environment, particularly other nucleophiles .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF9O2S/c5-17(15,16)4(13,14)2(8,9)1(6,7)3(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCLLARAUQTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF9O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80315129
Record name Perfluoro-1-butanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2991-84-6
Record name 2991-84-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Perfluoro-1-butanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl chloride
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Synthesis routes and methods

Procedure details

where R1 and R2 are individually chosen from F, CF3, C2F5, C4F9, an aromatic group, or a fluorinated aromatic group. A non-limiting example of the lithium fluorosulfonimides includes lithium bis(fluorosulfonyl)imide (LiN(FSO2)2). Some non-limiting examples of the lithium fluoroalkylsulfonimide salt include lithium bis(trifluoromethylsulfonyl)imide (LiN(CF3SO2)2) and lithium bis(pentafluoroethylsulfonyl)imide (LiN(C2F5SO2)2), both of which are commercially available as HQ-115 and FC-130, respectively, from 3M in St. Paul, Minn. The lithium fluoroalkylsulfonimide salt may also be chosen from lithium [(trifluoromethylsulfonyl)(nonafluorobutylsulfonyl)]imide (CF3SO2N(Li)SO2C4F9), which may be synthesized according to, e.g., the scheme depicted in FIG. 7. This synthesis includes two reactants which were prepared in parallel, namely perfluorobutylsulfonyl fluoride (C4F9SO2F) and lithium N-trimethylsilyl-trifluoromethanesulfonamide salt (CF3SO2N(Li)Si(CH3)3). First, iodoperfluorobutane (C4F9I) was dissolved into a 1:1 (vol/vol) mixture of acetonitrile (CH3CN or “ACN”) and deionized water, and then this mixture was slowly added into an aqueous solution of Na2S2O4 and NaHCO3 at a temperature of about 10° C. The mixture was added such that the molar ratio of C4F9I to Na2S2O4 to NaHCO3 was about 1:3.2:5.5. The reaction was completed after stirring at room temperature for about two days, with the formation of a sodium sulfinate salt (C4F9SO2Na). Deionized water was poured in another flask, cooled down to 0° C. using an ice-salt mixture, and chlorine gas was bubbled through the solution until saturation was reached. The reaction mixture was added slowly to the flask containing the chlorine-saturated water while chlorine gas was still bubbled vigorously throughout the addition. A white precipitate was formed. This mixture was filtered and the white solid was dried in the air at room temperature for one hour. The solid was further purified by sublimation at 60° C. under dynamic vacuum, leaving a white solid perfluorobutylsulfonyl chloride (C4F9SO2Cl). The next step was to stir this chloride with an excess KF in dry acetonitrile at room temperature for 4 days, then the temperature was increased to 90° C. for another 2 days, at which time 19F NMR showed the reaction to be complete. The reaction mixture was filtered through a celite layer, and the product was isolated from filtrate by the addition of excess deionized water. The product, perfluorobutylsulfonyl fluoride (C4F9SO2F), was dried over P2O5 and then distilled under dynamic vacuum at room temperature.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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